molecular formula C18H12BrClN6O2 B11479636 5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole

5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole

Cat. No.: B11479636
M. Wt: 459.7 g/mol
InChI Key: RACAKXLVAGJYSO-UHFFFAOYSA-N
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Description

5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole is a complex organic compound that features a combination of pyrazole, benzodioxole, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzodioxole intermediates, followed by their coupling and subsequent tetrazole formation.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by reacting 4-bromo-1H-pyrazole with a suitable aryl halide under palladium-catalyzed cross-coupling conditions.

    Preparation of Benzodioxole Intermediate: The benzodioxole intermediate is prepared by reacting 6-chloro-1,3-benzodioxole with an appropriate alkylating agent.

    Coupling Reaction: The pyrazole and benzodioxole intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Tetrazole Formation: The final step involves the formation of the tetrazole ring by reacting the coupled intermediate with sodium azide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the pyrazole ring, converting them to amines.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-pyrazol-4-yl)benzoic acid: Similar in structure but lacks the benzodioxole and tetrazole moieties.

    6-(4-bromo-1H-pyrazol-1-yl)benzodioxole: Similar but lacks the tetrazole moiety.

    2-(6-chloro-1,3-benzodioxol-5-yl)tetrazole: Similar but lacks the pyrazole moiety.

Uniqueness

The uniqueness of 5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole lies in its combination of pyrazole, benzodioxole, and tetrazole moieties, which confer a unique set of chemical and biological properties that are not found in the individual components or simpler analogs.

Properties

Molecular Formula

C18H12BrClN6O2

Molecular Weight

459.7 g/mol

IUPAC Name

5-[3-(4-bromopyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]tetrazole

InChI

InChI=1S/C18H12BrClN6O2/c19-13-7-21-25(9-13)14-3-1-2-11(4-14)18-22-24-26(23-18)8-12-5-16-17(6-15(12)20)28-10-27-16/h1-7,9H,8,10H2

InChI Key

RACAKXLVAGJYSO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN3N=C(N=N3)C4=CC(=CC=C4)N5C=C(C=N5)Br)Cl

Origin of Product

United States

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